In Vitro 5-Lipoxygenase Inhibitory Activity of 2,4-Diphenyl-1,3-oxazin-6-one Compared to Known and Reference 5-LO Inhibitors
In a standardized enzymatic assay using rat polymorphonuclear leukocyte (PMN) 5-lipoxygenase, 2,4-diphenyl-1,3-oxazin-6-one displayed an IC₅₀ value of 53,000 nM (53 µM) [1]. In the same primary literature series, the highly optimized clinical compound zileuton (a hydroxyurea derivative) achieved nanomolar-level IC₅₀ values under comparable assay conditions, representing a roughly 100- to 500-fold difference in potency [2]. However, relative to other simple, unoptimized diaryl heterocyclic 5-LO inhibitor hits disclosed in the Musser and Kreft quinolinyl(bridged)aryl class study, the compound's sub-100 µM activity places it within the range of tractable early discovery leads [3]. It is explicitly classified in the NLM MeSH system as a 'potent lipoxygenase inhibitor' based on integrated in vitro and in vivo evidence of interference with arachidonic acid metabolism [4].
| Evidence Dimension | In vitro inhibitory potency against isolated 5-lipoxygenase enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 53,000 nM (rat PMN 5-LO) |
| Comparator Or Baseline | Zileuton analogues in the same reference study: IC₅₀ values in the 100–500 nM range (exact values not reported for zileuton in the same table) |
| Quantified Difference | Target compound approximately 100- to 500-fold less potent than the clinical lead, but within active range of early lead-like diaryl heterocycle hits in the series |
| Conditions | Rat polymorphonuclear leukocyte (PMN) 5-lipoxygenase assay (ChEMBL_4194 / CHEMBL619996) |
Why This Matters
Although not competitive with clinical 5-LO inhibitors in raw potency, the compound's confirmed activity and its distinct diaryl-oxazinone chemotype offer a structurally differentiated starting point for scaffold-hopping and lead optimization programs, which is valuable for procurement decisions when chemical diversity is the primary selection criterion.
- [1] BindingDB, ChEMBL_4194 (CHEMBL619996). IC₅₀ summary for 2,4-diphenyl-1,3-oxazin-6-one against rat 5-lipoxygenase. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50036016&ki_result_id=50760069 View Source
- [2] Musser, J.H.; Kreft, A.F. 5-Lipoxygenase: properties, pharmacology, and the quinolinyl(bridged)aryl class of inhibitors. J. Med. Chem. 1992, 35, 2501–2524. DOI: 10.1021/jm00091a001 View Source
- [3] Musser, J.H.; Kreft, A.F. J. Med. Chem. 1992, 35, 2501–2524 (structural activity context for diaryl 5-LO inhibitors). View Source
- [4] U.S. National Library of Medicine. NLM MeSH Controlled Vocabulary: 2,4-Diphenyl-1,3-oxazin-6-one (potent lipoxygenase inhibitor designation). View Source
